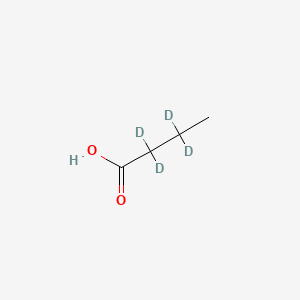

Butyric-2,2,3,3-d4 acid

Description

Butyric-2,2,3,3-d4 acid is a deuterated isotopologue of butyric acid (C₄H₈O₂), where four hydrogen atoms at the 2nd and 3rd carbon positions are replaced with deuterium (²H). This modification retains the chemical reactivity of butyric acid while enabling precise tracking in metabolic and pharmacokinetic studies using techniques like mass spectrometry and nuclear magnetic resonance (NMR) .

Butyric acid itself is a short-chain fatty acid (SCFA) produced via microbial fermentation of dietary fibers in the colon, playing critical roles in energy metabolism, gut health, and immune modulation . The deuterated form is particularly valuable in research to elucidate pathways such as β-oxidation, histone acetylation, and microbial conversion into acetate or other metabolites .

Properties

Molecular Formula |

C4H8O2 |

|---|---|

Molecular Weight |

92.13 g/mol |

IUPAC Name |

2,2,3,3-tetradeuteriobutanoic acid |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2,3D2 |

InChI Key |

FERIUCNNQQJTOY-RRVWJQJTSA-N |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])C(=O)O |

Canonical SMILES |

CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material and Labeling Strategy

- The starting material is typically natural butyric acid or a suitable precursor.

- Deuterium incorporation is achieved by isotopic exchange or by using deuterated reagents such as deuterated hydrazine or deuterated Grignard reagents.

- The labeling targets the hydrogen atoms at the 2 and 3 carbon positions, replacing them with deuterium (D).

Purification and Verification

- After synthesis, the product is purified by extraction and distillation using solvents like hexane, toluene, or ethyl acetate.

- Purity and deuterium incorporation are verified by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and sometimes infrared spectroscopy (IR).

Example Synthesis Outline

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Butyric acid + deuterated reagent (e.g., D2O, ND2NH2) | Isotopic exchange or hydrazone formation | Control temperature 20–80 °C |

| 2 | Heating with base (e.g., KOH) in deuterated solvent | Nitrogen elimination or reduction step | Temperature 100–250 °C |

| 3 | Acidification and extraction | Product isolation and purification | Use organic solvents for extraction |

| 4 | Distillation | Final purification | Remove impurities and solvents |

| 5 | NMR and MS analysis | Confirm deuterium incorporation | Ensure >95% deuteration |

Research Findings and Industrial Relevance

- The preparation methods emphasize high selectivity and yield, minimizing by-products and environmental impact.

- The use of hydrazine hydrate and base-induced nitrogen elimination is a reliable method for related acid derivatives and can be adapted for deuterated compounds.

- The novel synthetic routes for intermediates like 3,3-dimethyl-2-oxo-butyric acid highlight the importance of environmentally friendly solvents and mild reaction conditions, which are beneficial for isotopic labeling processes.

- Commercial suppliers confirm that isotopic labeling of butyric acid to Butyric-2,2,3,3-d4 acid is feasible and routinely performed, supporting its availability for research applications.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Intermediates | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct isotopic exchange | Butyric acid + deuterated reagents | Controlled temperature and pH | Simplicity, direct labeling | May require multiple exchanges |

| Hydrazone intermediate route | Trimethylpyruvic acid + hydrazine | Two-stage heating (20–180 °C, 100–250 °C) | High yield, selective | Requires handling hydrazine and bases |

| Grignard reagent route | Imidazoline trione + tert-butyl Grignard | 25–100 °C, inert solvents (toluene) | Environmentally friendly, scalable | Multi-step, requires Grignard reagent |

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetradeuteriobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated butanone or butanoic acid derivatives.

Reduction: Reduction reactions can convert it into deuterated butanol.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

Oxidation: Deuterated butanone or butanoic acid derivatives.

Reduction: Deuterated butanol.

Substitution: Various halogenated derivatives of 2,2,3,3-Tetradeuteriobutanoic acid.

Scientific Research Applications

Butyric-d4 acid, also known as butyric acid-2,2,3,3-d4, is a deuterated form of butyric acid, a short-chain fatty acid with the chemical formula . The "d4" designation signifies that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification allows for specific applications in research, particularly in metabolic studies and tracer experiments, owing to the distinct mass of deuterium compared to regular hydrogen.

Scientific Research Applications

Butyric-d4 acid is commonly used in isotope tracer studies. Deuterium, a stable hydrogen isotope, functions as a non-radioactive label. Researchers can track the metabolic pathway and fate of Butyric-d4 acid within a biological system by incorporating it. Utilizing techniques like mass spectrometry, scientists can distinguish the labeled molecule (Butyric-d4 acid) from its unlabeled counterpart (regular butyric acid) because deuterium behaves similarly to hydrogen but has a slightly different mass. This enables researchers to monitor butyric acid metabolism and understand its role in various cellular processes.

Butyric-d4 acid exhibits biological activities similar to those of butyric acid. It is recognized for its role as a histone deacetylase inhibitor, affecting gene expression by promoting histone acetylation. This action enhances transcriptional activity at promoters that are typically silenced due to histone deacetylation. Additionally, butyric acid and its derivatives have been studied for their potential anti-inflammatory effects and roles in gut health, particularly in the regulation of intestinal microbiota and maintenance of gut barrier integrity.

Butyric Acid in Gut Health

Butyric acid's role in gut health has been studied regarding Irritable Bowel Syndrome (IBS) . Butyric acid treatment resulted in a reduction or normalization of symptoms in 71% of patients with IBS with diarrhea (IBS-D) and in 16% of patients with IBS with constipation (IBS-C) . Moreover, dietary supplementation with butyric acid at 300 mg daily was initiated in a patient, which resulted in a substantial relief of symptoms and elimination of diarrhea, elevated appetite, and an increased frequency of meals .

Other applications

- Cellulose acetate butyrate (CAB) production Butyric acid is used to produce cellulose acetate butyrate (CAB), which is used in a wide variety of tools, paints, and coatings, and is more resistant to degradation than cellulose acetate .

- Food and perfume additive Low-molecular-weight esters of butyric acid, such as methyl butyrate, have mostly pleasant aromas or tastes; as a consequence, they are used as food and perfume additives .

- Fishing bait additive Due to its powerful odor, it has also been used as a fishing bait additive .

- Treating metabolic syndromes It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetradeuteriobutanoic acid involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence reaction rates and metabolic pathways due to the kinetic isotope effect, where the presence of heavier isotopes slows down certain chemical reactions. This property is particularly useful in studying enzyme-catalyzed reactions and metabolic processes.

Comparison with Similar Compounds

Table 1: Comparative Metabolic Pathways of SCFAs

Table 2: Therapeutic Potentials of Butyric Acid and Analogs

Biological Activity

Butyric-2,2,3,3-d4 acid, a deuterated form of butyric acid, has garnered attention for its unique biological activities and applications in various fields of research. This article delves into its biological activity, mechanisms of action, and implications in health and disease.

Chemical Structure and Properties

Butyric-2,2,3,3-d4 acid (C₄H₈O₂D₄) is characterized by the substitution of four hydrogen atoms with deuterium. This modification allows for precise tracking in metabolic studies due to the distinct mass of deuterium compared to regular hydrogen. The compound is a short-chain fatty acid (SCFA) known for its role as a histone deacetylase inhibitor (HDACi), influencing gene expression by promoting histone acetylation .

Histone Deacetylase Inhibition

Butyric-2,2,3,3-d4 acid functions primarily as an HDAC inhibitor. By inhibiting HDACs, it promotes histone acetylation, leading to enhanced transcriptional activity at silenced gene promoters. This action has significant implications in cancer biology and inflammation .

Modulation of Gut Microbiota

The compound plays a crucial role in gut health by regulating intestinal microbiota. It enhances the integrity of the gut barrier and has been shown to influence the production of SCFAs by gut microbiota through fermentation processes. For instance, studies have demonstrated that butyrate production can be stimulated by dietary fibers in healthy individuals compared to those with conditions such as Parkinson's disease .

Anti-inflammatory Effects

Butyric-2,2,3,3-d4 acid exhibits notable anti-inflammatory properties. It modulates immune responses by promoting the differentiation of regulatory T cells (Tregs) and enhancing the production of anti-inflammatory cytokines like interleukin-10 (IL-10) . This modulation is crucial in conditions characterized by chronic inflammation.

Transcriptomic Analysis in Cellular Models

A study investigating the effects of butyric acid supplementation in Chinese hamster ovary (CHO) cell cultures showed that it inhibited cell proliferation while enhancing protein biosynthesis mechanisms. The transcriptomic analysis revealed that butyric acid affected gene sets related to cell growth and metabolism .

| Parameter | Control | Butyric Acid Supplemented |

|---|---|---|

| Peak Viable Cell Count | 25.3 × 10⁶ | 22.6 × 10⁶ |

| Average Cell Diameter | 15 µm | 14.7 µm |

| Product Concentration | 3.5 g/L | 3.5 g/L |

This table summarizes key findings from the study on how butyric acid impacts cell growth and productivity.

Clinical Implications

In clinical settings, butyric acid has been explored for its potential therapeutic effects in inflammatory bowel diseases (IBD) and colorectal cancer. Its ability to enhance mucosal healing and suppress tumorigenesis through HDAC inhibition presents promising avenues for treatment strategies .

Applications in Research and Industry

The unique properties of butyric-2,2,3,3-d4 acid make it valuable in various research applications:

- Metabolic Studies : Its deuterated nature allows for precise tracking in metabolic pathways.

- Cancer Research : As an HDAC inhibitor, it is investigated for its potential to regulate gene expression involved in tumor suppression.

- Gut Health : Its role in modulating gut microbiota positions it as a candidate for dietary interventions aimed at improving gastrointestinal health.

Q & A

Q. What is the primary role of Butyric-2,2,3,3-d₄ acid in NMR spectroscopy, and how does it compare to other deuterated internal standards?

Butyric-2,2,3,3-d₄ acid is used as a deuterated internal reference compound in ¹H-NMR to calibrate chemical shifts and suppress solvent signals. Unlike non-deuterated standards, its deuterated methylene groups (CD₂) minimize signal interference in the aliphatic region, enhancing spectral clarity. Compared to 3-(trimethylsilyl)propionic-d₄ acid (TMSP-d₄), which is used for δ = 0.00 ppm referencing, Butyric-d₄ acid is advantageous in studies requiring quantification of short-chain fatty acids (SCFAs) due to structural similarity to endogenous butyrate .

Q. How should researchers document the use of Butyric-2,2,3,3-d₄ acid in experimental protocols to ensure reproducibility?

Documentation must include:

- Source and purity : Manufacturer, isotopic purity (e.g., ≥98 atom% D), and batch-specific impurities (e.g., residual water or unlabeled isomers).

- Preparation details : Solvent system (e.g., D₂O for NMR), concentration, and storage conditions (e.g., -20°C to prevent degradation).

- Instrumental parameters : NMR pulse sequences (e.g., Carr-Purcell-Meiboom-Gill for water suppression) or LC-MS ionization methods that minimize deuterium exchange .

Q. What are the key considerations for integrating Butyric-2,2,3,3-d₄ acid into metabolic flux analysis studies?

Researchers must account for isotopic dilution effects caused by endogenous unlabeled butyrate. Optimize dosing concentrations using kinetic modeling to ensure detectable deuterium enrichment without perturbing metabolic pathways. Validate measurements with parallel LC-MS analysis to confirm isotopic incorporation rates .

Advanced Research Questions

Q. How can isotopic impurities in Butyric-2,2,3,3-d₄ acid impact NMR quantification, and what strategies mitigate these effects?

Residual protiated butyrate (e.g., 2% non-deuterated impurities) can introduce overlapping signals, skewing quantification. Mitigation strategies include:

Q. What experimental designs resolve signal overlap between Butyric-2,2,3,3-d₄ acid and endogenous metabolites in complex biological mixtures?

Use pseudo-2D NMR (e.g., J-resolved spectroscopy) to separate overlapping signals in crowded spectral regions. Alternatively, employ hyphenated techniques like LC-NMR, where chromatographic separation precedes NMR acquisition. For example, Sun & Zhao (2009) combined MTBE extraction with ¹H-NMR to quantify SCFAs in rumen fluid, minimizing interference from branched-chain acids .

Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of Butyric-d₄ acid in metabolic studies?

Deuteration alters bond vibration energies, potentially slowing enzymatic reactions (e.g., β-oxidation of butyrate). To control for KIEs:

- Compare metabolic turnover rates between deuterated and ¹³C-labeled analogs.

- Use tracer cocktails combining Butyric-d₄ acid with ¹³C-glucose to decouple isotopic effects from pathway activity .

Q. What cross-validation methods ensure accuracy when quantifying Butyric-2,2,3,3-d₄ acid across NMR and LC-MS platforms?

- NMR : Calibrate using TMSP-d₄ as a concentration reference, and validate with spiked recovery experiments (e.g., 90–110% recovery threshold).

- LC-MS : Employ stable isotope dilution assays (SIDA) with Butyric-d₇ acid as an internal standard to correct for matrix effects. Cross-correlate results using Bland-Altman analysis to assess inter-platform bias .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.